4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid
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Overview
Description
4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is an organic compound that features a benzo[1,3]dioxole moiety attached to a butyric acid chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles , have been reported to exhibit activity against various cancer cell lines. These compounds may interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
For instance, microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly .
Biochemical Pathways
Given the potential interaction with microtubules, it is plausible that this compound could affect pathways related to cell division and apoptosis .
Result of Action
Based on the potential interaction with microtubules, it can be hypothesized that this compound may induce cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the compound, which allows it to bind to certain biomolecules and influence their function .
Cellular Effects
The effects of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid on cells are diverse and complex. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, this compound may have beneficial effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid typically involves the reaction of benzo[1,3]dioxole with butyric acid derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the ester bond between the benzo[1,3]dioxole and the butyric acid moiety. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to speed up the reaction process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[1,3]dioxol-5-yloxy)aniline
- 1-benzo[1,3]dioxol-5-yl-indoles
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is unique due to its specific combination of the benzo[1,3]dioxole moiety and the butyric acid chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)2-1-5-14-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKIMVAQBCKDGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.